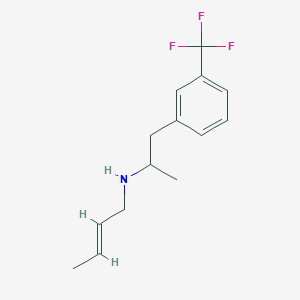

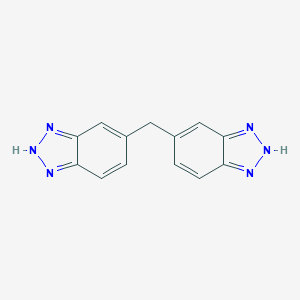

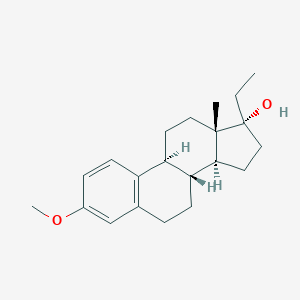

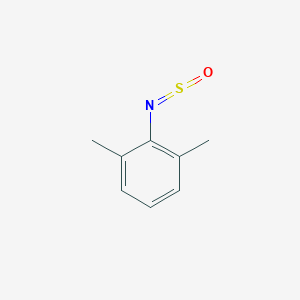

1,3-Dimethyl-2-(sulfinylamino)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfur-containing organic compounds is well represented in the provided papers. For instance, the four-component synthesis of (Z)-4-alkoxy-1,3-dimethylalk-2-enyl methyl sulfones involves the intermediacy of sultines, which are derived from the suprafacial hetero-Diels-Alder addition of sulfur dioxide to dienes . Additionally, the synthesis of sterically hindered

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Amidine sulfonamides and benzene sulfonamides were developed and their structures were confirmed by elemental and spectral analysis. These compounds were screened for their antibacterial and antifungal activities against medically important bacterial strains and fungi .

Methods of Application or Experimental Procedures

The compounds were characterized by FT-IR, and the characteristics band at 1621–1707 cm −1 for imine stretching of amidine sulfonamides, 3280–3367 cm −1 of N-H amide stretching for benzene sulfonamides .

Results or Outcomes

Among the tested compounds, it was found that compounds 3b, 9a, and 9b have most potent activity against S. aureus, A. flavus, and A. parasiticus, respectively, and were found to be more active than sulfamethoxazole and itraconazole with MIC values 40 μ g/mL .

2. Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters

Summary of the Application

Sulfoxides and sulfinamides play important roles in the pharmaceutical industry, organic synthesis, and fine chemicals. This review demonstrates that, under catalysis by transition metals, β-sulfinyl esters, as nucleophilic reagents, react with a variety of electrophilic reagents to produce sulfoxides and sulfinamides .

Methods of Application or Experimental Procedures

The review discusses the use of β-sulfinyl esters as nucleophilic reagents, which react with a variety of electrophilic reagents to produce sulfoxides and sulfinamides under the catalysis by transition metals .

Results or Outcomes

The review highlights the important prospect of the asymmetric catalytic synthesis of chiral sulfur-containing molecules in this field .

3. Synthesis and Applications of Sodium Sulfinates

Summary of the Application

This review highlights the preparation of sodium sulfinates (RSO 2 Na) and their multifaceted synthetic applications. Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Methods of Application or Experimental Procedures

The review discusses the use of sodium sulfinates as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .

Results or Outcomes

The review provides a unique and comprehensive overview of sodium sulfinates, which summarizes 355 core references up to March 2020. The chemistry of sodium sulfinate salts is divided into several sections based on the classes of sulfur-containing compounds with some critical mechanistic insights that are also disclosed .

4. Iodine-Induced Sulfenylation of Electron-Rich Arenes

Summary of the Application

This research involves the iodine-induced sulfenylation of electron-rich arenes with sodium arylsulfinates .

Methods of Application or Experimental Procedures

The research discusses the use of iodine as an inducer for the sulfenylation of electron-rich arenes with sodium arylsulfinates. The reaction was carried out under the influence of Ph3P as a reducing agent in H2O at 100 °C .

Results or Outcomes

A broad spectrum of substrates, including 2-naphthol derivatives, 2-alkoxynaphthalenes, 1,3,5-trimethoxy-benzene 1,3-benzenediols, and N, N-dimethyl aniline were successfully sulfenylated .

Safety And Hazards

“1,3-Dimethyl-2-(sulfinylamino)benzene” is classified as a hazardous substance . It has been assigned the signal word “Danger” and is associated with various hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

1,3-dimethyl-2-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-4-3-5-7(2)8(6)9-11-10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRVOUXRJSMZTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2-(sulfinylamino)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.